molecular formula C13H16N2O6S B14802200 Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate

Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B14802200
M. Wt: 328.34 g/mol
InChI Key: OKBFJQRHQVWHNV-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetyl chloride to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobutanoate under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the acetylamino or sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in its biological activity. These groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic pathways. The phenyl ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can be compared with similar compounds such as:

    Methyl 4-({4-[(acetylamino)phenyl]sulfonyl}amino)benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group. It exhibits different chemical properties and reactivity.

    4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoic acid: This compound lacks the methyl ester group, resulting in different solubility and reactivity profiles.

The uniqueness of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

methyl 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate

InChI

InChI=1S/C13H16N2O6S/c1-9(16)15-22(19,20)11-5-3-10(4-6-11)14-12(17)7-8-13(18)21-2/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

OKBFJQRHQVWHNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC

Origin of Product

United States

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